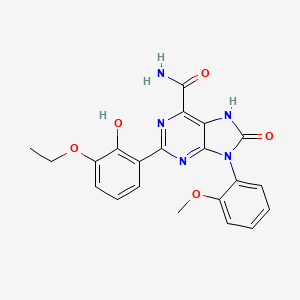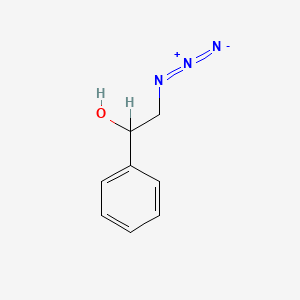
2-Azido-1-phenylethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-Azido-1-phenylethanol” is a chemical compound with the molecular formula C8H9N3O . It is also known by other names such as “®-2-Azido-1-phenylethanol” and "134625-72-2" .
Synthesis Analysis
The synthesis of this compound has been reported in the literature. For instance, one study describes the enantioselective synthesis of (S)-1-phenylethanol, a precursor to this compound . Another study reports a one-pot reaction sequence that provides access to enantiomerically pure 1,2-amino alcohols from the corresponding 2-azido ketones .
Molecular Structure Analysis
The molecular structure of this compound consists of 8 carbon atoms, 9 hydrogen atoms, 3 nitrogen atoms, and 1 oxygen atom . The compound has a molecular weight of 163.18 g/mol . The InChIKey, a unique identifier for the compound, is MALKRPRQNKEVSK-QMMMGPOBSA-N .
Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the search results, azides are generally known to be reactive functional groups. They can participate in various reactions such as azide–alkyne cycloaddition .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 163.18 g/mol, a Hydrogen Bond Donor Count of 1, a Hydrogen Bond Acceptor Count of 3, and a Rotatable Bond Count of 3 . The compound also has a Topological Polar Surface Area of 34.6 Ų and a Heavy Atom Count of 12 .
Wissenschaftliche Forschungsanwendungen
Synthese enantiomerenreiner 1,2-Aminoalkohole
Eine der Anwendungen von 2-Azido-1-phenylethanol ist die Synthese enantiomerenreiner 1,2-Aminoalkohole . Dieser Prozess beinhaltet eine Eintopf-Kombination aus alkoholdehydrogenase-katalysierter asymmetrischer Reduktion von 2-Azidoketonen und Pd-Nanopartikel-katalysierter Hydrierung der resultierenden Azidoalkohole . Diese Methode ermöglicht den Zugang zu beiden Enantiomeren aromatischer 1,2-Aminoalkohole in hohen Ausbeuten und ausgezeichneter optischer Reinheit .
Synthese des antiviralen Naturstoffs (S)-Tembamide
Die gleiche Eintopf-Kombinationsmethode wie oben erwähnt wurde verwendet, um eine hochintegrierte Synthese des antiviralen Naturstoffs (S)-Tembamide zu etablieren . Diese Methode vermeidet die Reinigung und Isolierung von Zwischenprodukten, was zu einem beispiellos niedrigen ökologischen Fußabdruck führt .
Synthese verschiedener Heterocyclen
Organische Azide, wie z. B. This compound, wurden bei der Synthese verschiedener Heterocyclen verwendet . Dazu gehören fünfringige Heterocyclen mit einem Heteroatom, wie z. B. Pyrrole, und Heterocyclen mit zwei Heteroatomen, wie z. B. Pyrazol, Isoxazol, Oxazol, Thiazol, Oxazin und Pyrimidin .
Anwendungen in der grünen Chemie
Die Verwendung von this compound in der Eintopf-Kombinationsmethode trägt zu Anwendungen in der grünen Chemie bei . Diese Methode, die enzymatische und chemokatalytische Transformationen kombiniert, bietet praktische und ökologische Vorteile gegenüber klassischen mehrstufigen Syntheseschemata .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-azido-1-phenylethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O/c9-11-10-6-8(12)7-4-2-1-3-5-7/h1-5,8,12H,6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MALKRPRQNKEVSK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CN=[N+]=[N-])O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: What are the common synthetic routes to obtain 2-azido-1-phenylethanol?
A: this compound can be synthesized through several methods. One approach involves the regioselective ring-opening of phenyloxirane with lithium azide. [] This direct method offers a convenient route to the desired compound. Another approach utilizes the asymmetric reduction of 2-azidoacetophenones. This method, employing oxazaborolidine-borane complexes, provides access to enantiomerically enriched 2-azido-1-phenylethanols. [] The choice of synthetic route often depends on the desired stereoisomer and overall reaction efficiency.
Q2: How can marine-derived fungi be utilized in the synthesis of enantioenriched β-hydroxy-1,2,3-triazoles from this compound derivatives?
A: Research has demonstrated the biocatalytic potential of marine-derived fungi in the stereoselective reduction of 2-azido-1-phenylethanone derivatives. [] Specifically, strains like A. sydowii CBMAI 935 and M. racemosus CBMAI 847 have shown promising results. These fungi can selectively reduce 2-azido-1-phenylethanone derivatives, yielding enantiomerically enriched (S)- or (R)-2-azido-1-phenylethanols. These chiral alcohols serve as valuable building blocks for synthesizing enantioenriched β-hydroxy-1,2,3-triazoles. [] The reaction typically employs copper sulfate and sodium ascorbate, facilitating a click chemistry approach to construct the triazole ring regioselectively. This strategy highlights the utility of biocatalysts in accessing important chiral intermediates for complex molecule synthesis.
Q3: How does this compound react with phosphorus(III) reagents?
A: this compound, classified as a bifunctional azido-compound, exhibits intriguing reactivity with phosphorus(III) reagents. [] This reaction leads to the formation of pentaco-ordinate amino(oxy)-phosphoranes, showcasing the versatility of this compound as a building block in organophosphorus chemistry. This reaction pathway provides valuable insights into the reactivity of azide functionalities adjacent to alcohol groups with phosphorus-based reagents.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-(1H-pyrrole-2-carbonyl)piperazin-1-yl)-5-cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B2367385.png)
![2-(4-fluorophenoxy)-N-[2-(4-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2367387.png)
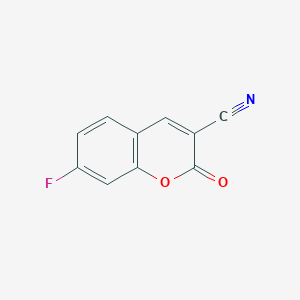


![2-((4-nitrobenzyl)thio)-5-(pyridin-4-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2367394.png)
![4-[(3-Isopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-(4-phenylbutanoyl)piperidine](/img/structure/B2367397.png)
![5-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one](/img/structure/B2367398.png)
![1-(4-(Difluoromethoxy)phenyl)-3-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)urea](/img/structure/B2367399.png)
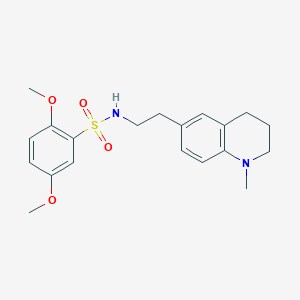
![5-methyl-6-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1H-pyrimidin-2-one](/img/structure/B2367405.png)
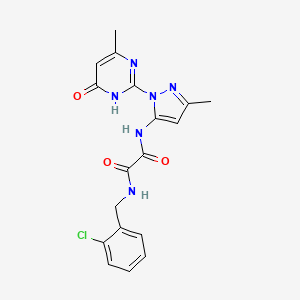
![N-(2,4-dimethoxyphenyl)-2-[11-(4-methoxyphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide](/img/structure/B2367407.png)
